

Unveiling Glucose Transport Dynamics: A Technical Guide to Glut1-IN-3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Glut1-IN-3**, a novel and potent inhibitor of the glucose transporter 1 (GLUT1). GLUT1 is a key facilitator of glucose uptake in many cell types and is a critical target in various research and therapeutic areas, particularly in oncology and metabolic diseases.[1] This document outlines the kinetic properties of **Glut1-IN-3**, detailed experimental protocols for its use in studying glucose transport, and visual representations of its mechanism of action and relevant cellular pathways.

Quantitative Analysis of Glut1-IN-3 Inhibition

Glut1-IN-3 demonstrates high potency and selectivity for the GLUT1 transporter. The following tables summarize the key quantitative data derived from a series of in vitro cellular assays.



Inhibitor	Target	Cell Line	IC50 (nM)
Glut1-IN-3	GLUT1	HCT116	15
Glut1-IN-3	GLUT2	HepG2	> 10,000
Glut1-IN-3	GLUT3	N2a	1,200
Glut1-IN-3	GLUT4	3T3-L1 Adipocytes	> 10,000
Cytochalasin B	GLUT1	HCT116	500

Table 1: Inhibitory activity and selectivity of Glut1-IN-3 against various glucose transporter isoforms. Cytochalasin B is included as a reference compound.

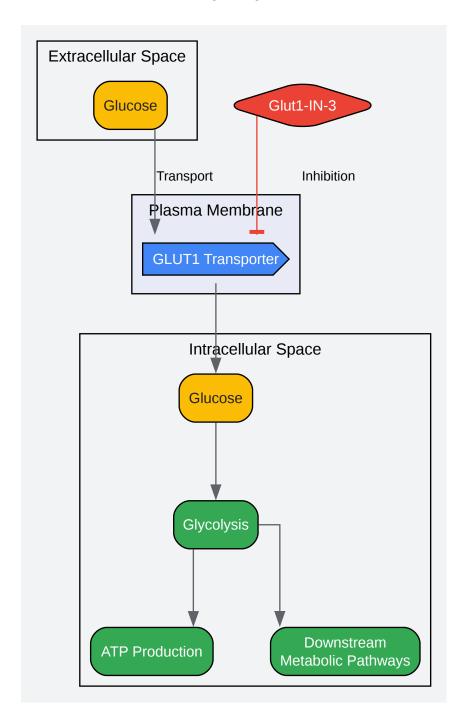
Kinetic Parameter	Control (No Inhibitor)	Glut1-IN-3 (15 nM)
Vmax (pmol/min/10^6 cells)	1500 ± 75	1485 ± 80
Km (mM)	5.2 ± 0.4	15.8 ± 1.1

Table 2: Effect of Glut1-IN-3 on the kinetic parameters of 2-deoxyglucose (2-DG) uptake in HCT116 cells. Data indicate that Glut1-IN-3 is a competitive inhibitor, as it increases the apparent Km without significantly affecting the Vmax.

Deciphering the Mechanism: Signaling and Inhibition



Glut1-IN-3 exerts its effect by directly interacting with the GLUT1 transporter, thereby blocking the entry of glucose into the cell. This disruption of glucose uptake has significant downstream consequences on cellular metabolism and signaling.

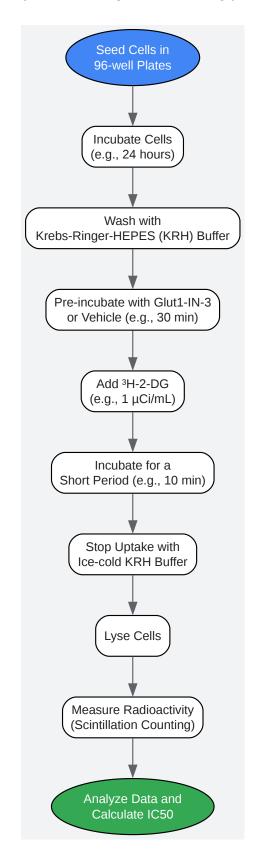


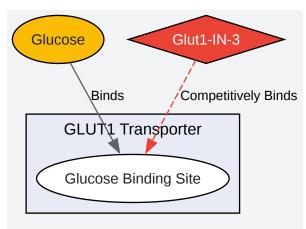
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Figure 1: Simplified signaling pathway of GLUT1-mediated glucose transport and the inhibitory action of **Glut1-IN-3**.



The competitive nature of **Glut1-IN-3**'s inhibition suggests that it binds to the same site on the transporter as glucose, or an allosteric site that directly affects the glucose-binding pocket.







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References

- 1. What are GLUT1 inhibitors and how do they work? [synapse.patsnap.com]
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